REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[C:10]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)#[N:11].[BH3-]C#N.[Na+]>C(=O)(O)[O-].[Na+].[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([C:10]#[N:11])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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ClC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
1.007 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0.452 g
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Type
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reactant
|
Smiles
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[BH3-]C#N.[Na+]
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Name
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|
Quantity
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0.981 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[Zn+2]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at r.t. for 2 days
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product (compound 22) was purified by silica gel chromatography
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Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CNCC2=CC=C(C=C2)C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |